![molecular formula C14H13FN6OS B2385842 N-(2-fluorofenil)-2-((3-etil-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)tio)acetamida CAS No. 1058496-15-3](/img/structure/B2385842.png)

N-(2-fluorofenil)-2-((3-etil-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)tio)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

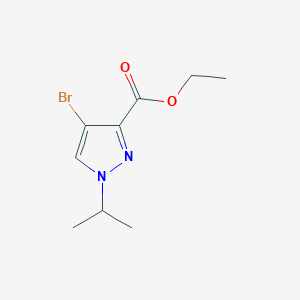

The compound “2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide” is a derivative of triazolopyrimidine . Triazolopyrimidines are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with various bioactivities .

Molecular Structure Analysis

The molecular formula of this compound is C11H16N6OS, with an average mass of 280.349 Da and a monoisotopic mass of 280.110626 Da . Detailed structural analysis is not available in the retrieved data.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the retrieved data, triazolopyrimidines are known to be involved in various chemical reactions due to their versatile structure .Aplicaciones Científicas De Investigación

- El andamiaje [1,2,3]triazolo[4,5-d]pirimidina se ha explorado por su potencial como agente anticancerígeno. Los investigadores han sintetizado derivados que contienen este andamiaje y han evaluado sus actividades antiproliferativas contra varias líneas celulares de cáncer . Investigar el mecanismo de acción del compuesto y su impacto en el crecimiento de las células cancerosas podría conducir a nuevas estrategias terapéuticas.

- Los estudios de acoplamiento han sugerido que el andamiaje [1,2,3]triazolo[4,5-d]pirimidina puede servir como una plantilla para diseñar nuevos inhibidores de la desmetilasa 1 específica de lisina (LSD1). LSD1 es un regulador epigenético asociado con la progresión del cáncer, y dirigirse a él tiene potencial terapéutico . Una mayor exploración de la interacción de este compuesto con LSD1 podría producir resultados prometedores.

- La tirosina quinasa receptora c-Met se considera un objetivo "farmacológicamente viable" en la terapia del cáncer. Los ensayos clínicos en fase temprana de los inhibidores de c-Met han mostrado resultados prometedores. Investigar los efectos de nuestro compuesto en las vías de señalización de c-Met podría contribuir al desarrollo de terapias dirigidas .

- La síntesis de 9H-benzo[f]pirimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinona, un nuevo sistema heterocíclico, se logró utilizando un procedimiento retro Diels-Alder. Este compuesto podría tener diversas aplicaciones, incluyendo el descubrimiento de fármacos y la ciencia de los materiales .

Investigación Anticáncer

Inhibición de LSD1

Inhibición del Receptor c-Met

Síntesis del Sistema Heterocíclico

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .

Mode of Action

The compound acts as a reversible inhibitor of LSD1 . It shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . The compound’s interaction with its target leads to significant inhibition of LSD1’s activity .

Biochemical Pathways

The inhibition of LSD1 by the compound affects the lysine methylation pathways . This results in changes in gene expression, which can lead to the inhibition of cancer proliferation and migration .

Pharmacokinetics

The compound’s ability to inhibit lsd1 in mgc-803 cells suggests that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for cellular uptake .

Result of Action

When MGC-803 cells are treated with the compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed . This suggests that the compound may have potential therapeutic effects in the context of cancer treatment.

Action Environment

The compound’s selective inhibition of lsd1 over mao-a/b suggests that it may have a degree of specificity that could potentially be influenced by the cellular environment .

Propiedades

IUPAC Name |

2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN6OS/c1-2-21-13-12(19-20-21)14(17-8-16-13)23-7-11(22)18-10-6-4-3-5-9(10)15/h3-6,8H,2,7H2,1H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTYEHGYVDPDGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=CC=C3F)N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-oxo-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butanoate](/img/structure/B2385759.png)

![ethyl 4-[5-[(E)-3-[4-(furan-2-carbonylamino)phenyl]-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2385762.png)

![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide](/img/structure/B2385764.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2385765.png)

![N-(1,3-benzodioxol-5-yl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2385767.png)

![5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2385770.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(difluoromethyl)-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2385776.png)

![N-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2385778.png)

![4-(benzo[d][1,3]dioxol-5-yl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2385779.png)

![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2385782.png)